molecular formula C128H193N45O39S B12351767 (2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Cat. No.: B12351767
M. Wt: 3018.2 g/mol
InChI Key: XWFHPHMLENMPDT-KLQUGMGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C128H193N45O39S

Molecular Weight

3018.2 g/mol

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C128H193N45O39S/c1-64(2)102(173-118(205)83(45-68-30-32-71(180)33-31-68)162-104(191)73(130)24-13-14-37-129)123(210)161-79(36-42-213-4)105(192)148-55-99(186)156-85(47-70-51-141-63-152-70)115(202)164-82(44-67-21-9-6-10-22-67)113(200)159-78(29-18-41-145-128(139)140)111(198)165-84(46-69-50-146-74-25-12-11-23-72(69)74)114(201)167-87(49-101(188)189)117(204)160-77(28-17-40-144-127(137)138)110(197)163-81(43-66-19-7-5-8-20-66)106(193)149-54-97(184)154-75(26-15-38-142-125(133)134)109(196)158-76(27-16-39-143-126(135)136)112(199)166-86(48-95(132)182)116(203)170-91(60-177)121(208)172-93(62-179)122(209)171-92(61-178)120(207)169-89(58-175)108(195)151-56-100(187)157-90(59-176)119(206)168-88(57-174)107(194)150-52-96(183)153-65(3)103(190)147-53-98(185)155-80(124(211)212)34-35-94(131)181/h5-12,19-23,25,30-33,50-51,63-65,73,75-93,102,146,174-180H,13-18,24,26-29,34-49,52-62,129-130H2,1-4H3,(H2,131,181)(H2,132,182)(H,141,152)(H,147,190)(H,148,192)(H,149,193)(H,150,194)(H,151,195)(H,153,183)(H,154,184)(H,155,185)(H,156,186)(H,157,187)(H,158,196)(H,159,200)(H,160,204)(H,161,210)(H,162,191)(H,163,197)(H,164,202)(H,165,198)(H,166,199)(H,167,201)(H,168,206)(H,169,207)(H,170,203)(H,171,209)(H,172,208)(H,173,205)(H,188,189)(H,211,212)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t65-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,102-/m0/s1

InChI Key

XWFHPHMLENMPDT-KLQUGMGCSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Biological Activity

The compound identified as (2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid is a complex molecule with significant potential in biological applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by multiple amino acid residues and functional groups, which contribute to its biological activity. The presence of carbamimidamide and various hydroxy and methyl substituents suggests potential interactions with biological targets.

Molecular Formula

The molecular formula is complex due to the extensive structure, but it can be summarized as:

CnHmNpOqC_{n}H_{m}N_{p}O_{q}

where nn, mm, pp, and qq represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The exact counts can be derived from the detailed structural analysis.

Antifolate Mechanisms

Research indicates that compounds similar in structure to this molecule may exhibit antifolate activity by inhibiting enzymes involved in nucleotide biosynthesis. For instance, studies have shown that certain derivatives can inhibit AICARFTase and GARFTase , leading to depletion of purine nucleotides in tumor cells . This dual inhibition mechanism is crucial for targeting rapidly proliferating cancer cells.

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit significant anti-proliferative effects against various cancer cell lines. For example, compounds with similar structural motifs have been shown to inhibit cell growth effectively by disrupting metabolic pathways essential for DNA synthesis .

Transport Mechanisms

The transport of these compounds into cells is mediated by specific transporters such as Folate Receptor alpha (FRα) and Proton-Coupled Folate Transporter (PCFT) . The selectivity for these transporters over others like RFC (Reduced Folate Carrier) enhances the therapeutic index of these compounds, allowing for targeted delivery to cancerous tissues .

Case Study 1: Antitumor Activity

In a study examining the effects of a closely related compound on human tumor cells, researchers observed a marked decrease in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the inhibition of key metabolic pathways involved in nucleotide synthesis .

Case Study 2: Pharmacokinetics

Another investigation focused on the pharmacokinetic properties of similar compounds, revealing a half-life of approximately 24 hours in vivo. This extended half-life suggests potential for sustained therapeutic effects with less frequent dosing regimens .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cell proliferation
Enzyme InhibitionAICARFTase and GARFTase inhibition
Transport MechanismSelective uptake via FRα

Pharmacokinetic Profile

ParameterValueReference
Half-life~24 hours
BioavailabilityHigh
MetabolismHepatic

Scientific Research Applications

Medicinal Applications

  • Anticancer Research :
    • The compound has been studied for its potential as an inhibitor of specific cancer-related proteins. For instance, it may target the von Hippel–Lindau tumor suppressor protein, which is involved in regulating cellular responses to hypoxia and is implicated in various cancers .
  • Antimicrobial Properties :
    • Similar compounds have shown efficacy against bacterial infections, suggesting that this compound might also exhibit antimicrobial properties. Research into its structure can lead to the development of new antibiotics .
  • Neuroprotective Effects :
    • Some derivatives of this compound are being explored for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes makes it valuable in biochemical assays. It can serve as a tool for understanding enzyme mechanisms and developing enzyme inhibitors .

Synthesis and Modification

  • Synthetic Pathways :
    • Various methodologies have been developed for synthesizing this compound, including acylation and amide coupling techniques. These synthetic routes are crucial for producing the compound in sufficient quantities for research and therapeutic applications .

Case Studies

  • Clinical Trials :
    • Ongoing clinical trials are investigating the efficacy of compounds similar to (2S)-5-amino-... in treating specific types of cancer and infections. Early results indicate promising outcomes, although further studies are necessary to confirm these findings .

Data Tables

PropertyValue
Chemical FormulaC187H291N45O59
Molar Mass4113.641 g/mol
Biological ActivityAnticancer, Antimicrobial
Synthesis MethodsAcylation, Amide Coupling

Comparison with Similar Compounds

Structural Analogs

Structural analogs share overlapping backbone motifs or functional groups, enabling comparative analysis of structure-activity relationships (SAR).

Compound Key Structural Features Pharmacological Properties Differentiators
Everolimus similar (PubChem ID: 57284959) Macrocyclic lactone core with hydroxy and carbonyl groups High mTOR inhibition efficacy; favorable ADMET profile (e.g., solubility, low hepatotoxicity) Lacks guanidine groups; relies on macrocyclic structure for target binding.
(2S)-2-amino-5-carbamimidamidopentanamido derivatives Short peptide chain with carbamimidamido and carbamoyl groups Anticoagulant activity via thrombin inhibition Simpler backbone; fewer aromatic residues, reducing target specificity.
Methionine sulfoxide derivatives Sulfur-containing side chains oxidized to sulfoxide Susceptible to oxidative degradation; reduced bioavailability Lacks stereospecific hydroxypropanoyl motifs; lower metabolic stability.

Key Insight: The presence of multiple carbamimidamido and hydroxypropanoyl groups in "(2S)-5-amino-2-..." may enhance target affinity compared to simpler analogs but could also increase metabolic liability .

Functional Analogs

Functional analogs exhibit similar pharmacological effects despite structural differences.

  • Mianserin enantiomers : S(+)-mianserin: Stronger antidepressant activity due to optimized serotonin receptor binding. R(-)-mianserin: Reduced efficacy, highlighting the importance of stereochemistry. Comparison: Like mianserin, the (2S)-configuration in "(2S)-5-amino-2-..." is critical for activity; stereochemical alterations would likely diminish potency.
  • FKBP12-mTOR inhibitors : These compounds (e.g., Temsirolimus) inhibit protein-protein interactions in cancer pathways.

Computational and Pharmacological Insights

  • Structural similarity principles: RDKit-based comparisons () reveal that "(2S)-5-amino-2-..." clusters with peptide-derived enzyme inhibitors, predicting activity against proteases or kinases .
  • ADMET profiling: Compared to Everolimus analogs, "(2S)-5-amino-2-..." may exhibit lower solubility due to its branched structure but improved target specificity via guanidine-aromatic synergies .
  • Metabolic stability : The methylsulfanyl group may slow oxidative degradation compared to methionine analogs, though indole and imidazole residues could still pose CYP450 interaction risks .

Critical Research Findings

Stereochemistry matters : The all-(2S) configuration optimizes spatial arrangement for target binding, as seen in enantiomer studies of mianserin .

Guanidine groups enhance target affinity : Carbamimidamido motifs correlate with stronger electrostatic interactions, analogous to PfFNR inhibitors in antimalarial research .

Trade-offs in design : Increased structural complexity improves specificity but may reduce bioavailability, a trend observed in hydroxamate-based MMP inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.